2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol
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Overview
Description
2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a butanol moiety with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 2,4-dimethylphenyl with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 2,4-dimethylphenyl with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-one.
Reduction: Formation of 2-(2,4-Dimethylphenyl)-3-methylbutane.
Substitution: Formation of this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Shares the phenyl ring with methyl substituents but lacks the butanol moiety.
3-Methyl-2-butanone: Contains the butanol structure but lacks the phenyl ring.
2,4-Dimethylbenzyl alcohol: Similar structure but with a benzyl alcohol moiety instead of the butanol group.
Uniqueness
2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol is unique due to its combined structural features of a substituted phenyl ring and a butanol moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-6-10(3)8-11(12)4/h6-9,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWZCNDZFWAMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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